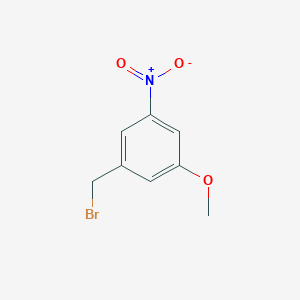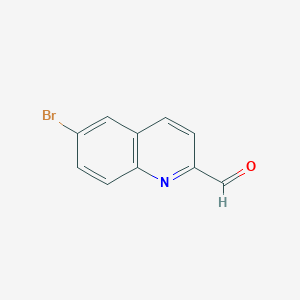
1-Boc-4-(羟甲基)吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-4-(hydroxymethyl)pyrazole, also known as tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate, is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxymethyl group on the pyrazole ring makes this compound particularly interesting for various synthetic and research applications.
科学研究应用
1-Boc-4-(hydroxymethyl)pyrazole is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
Target of Action
1-Boc-4-(hydroxymethyl)pyrazole is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, such as 1-Boc-4-(hydroxymethyl)pyrazole, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway in which 1-Boc-4-(hydroxymethyl)pyrazole is involved . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Its use in the suzuki–miyaura coupling reaction suggests that it has a relatively stable and readily prepared nature . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of the action of 1-Boc-4-(hydroxymethyl)pyrazole in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This is achieved through the oxidative addition and transmetalation steps, resulting in the transfer of the organoboron reagent from boron to palladium .
Action Environment
The action of 1-Boc-4-(hydroxymethyl)pyrazole is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . The stability and environmental benignity of the organoboron reagents, including 1-Boc-4-(hydroxymethyl)pyrazole, contribute to the broad application of this reaction .
生化分析
Biochemical Properties
1-Boc-4-(hydroxymethyl)pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The hydroxymethyl group attached to the pyrazole ring allows it to form hydrogen bonds and participate in nucleophilic substitution reactions. This compound is known to interact with enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups and electrons in biochemical pathways .
Cellular Effects
1-Boc-4-(hydroxymethyl)pyrazole has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound has been shown to induce apoptosis in certain cancer cell lines by activating caspases and promoting the release of cytochrome c from mitochondria .
Molecular Mechanism
The molecular mechanism of 1-Boc-4-(hydroxymethyl)pyrazole involves its interaction with specific biomolecules at the molecular level. The compound can bind to active sites of enzymes, inhibiting or activating their functions. For example, it can inhibit the activity of certain proteases by forming a covalent bond with the catalytic serine residue. Additionally, 1-Boc-4-(hydroxymethyl)pyrazole can modulate gene expression by binding to transcription factors and altering their DNA-binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-4-(hydroxymethyl)pyrazole have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to 1-Boc-4-(hydroxymethyl)pyrazole can lead to changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Boc-4-(hydroxymethyl)pyrazole vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and memory retention in rodents. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
1-Boc-4-(hydroxymethyl)pyrazole is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450s and glutathione S-transferases. These interactions can lead to the formation of metabolites that are further processed by the liver and excreted from the body. The compound can also affect metabolic flux by altering the levels of key metabolites in biochemical pathways .
Transport and Distribution
Within cells and tissues, 1-Boc-4-(hydroxymethyl)pyrazole is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can localize to various organelles, including the nucleus and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 1-Boc-4-(hydroxymethyl)pyrazole is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be phosphorylated or acetylated to enhance its binding affinity to certain proteins or DNA sequences. This localization is essential for the compound to effectively modulate cellular processes and biochemical reactions .
准备方法
1-Boc-4-(hydroxymethyl)pyrazole can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate with a reducing agent to introduce the hydroxymethyl group . The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
1-Boc-4-(hydroxymethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and bases like sodium hydride (NaH).
Major products formed from these reactions include various pyrazole derivatives with different functional groups, which can be further utilized in synthetic chemistry .
相似化合物的比较
1-Boc-4-(hydroxymethyl)pyrazole can be compared with other similar compounds, such as:
1-Boc-4-(bromomethyl)pyrazole: This compound has a bromomethyl group instead of a hydroxymethyl group, making it more reactive in nucleophilic substitution reactions.
1-Boc-4-(formyl)pyrazole: The formyl group provides different reactivity and applications, particularly in the synthesis of heterocyclic compounds.
1-Boc-4-(methyl)pyrazole: The methyl group offers different steric and electronic properties, affecting the compound’s reactivity and applications.
The uniqueness of 1-Boc-4-(hydroxymethyl)pyrazole lies in its combination of the Boc-protecting group and the hydroxymethyl group, providing a balance of stability and reactivity that is valuable in various synthetic and research applications.
属性
IUPAC Name |
tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-5,12H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPRBVVWJSJWBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
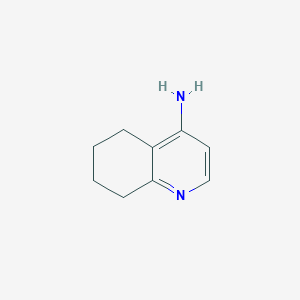
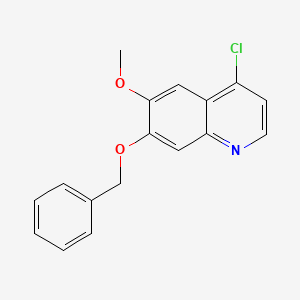

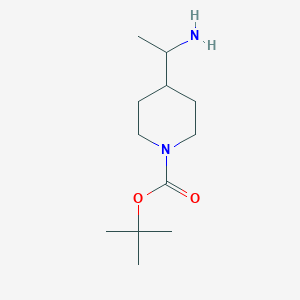


![Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1289326.png)

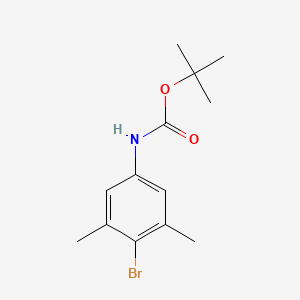
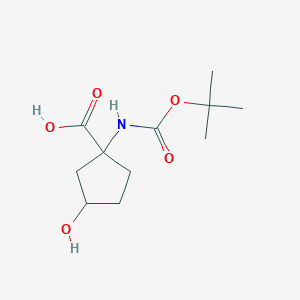

![3-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1289337.png)
